trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester
Overview
Description
trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester: is a boronic acid pinacol ester with the molecular formula C11H20BClO2 and a molecular weight of 230.54 g/mol . This compound is utilized in various fields, including organic synthesis and biomedicine. It is known for its role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester typically involves the reaction of 5-chloro-1-pentene with a boronic acid derivative under specific conditions. One common method is the hydroboration of 5-chloro-1-pentene followed by oxidation to yield the desired boronic acid ester .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester is a valuable building block for the construction of complex molecules. It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology and Medicine: Its ability to form stable complexes with various biomolecules makes it suitable for use in biomedicine.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester involves its ability to participate in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules with high precision .
Comparison with Similar Compounds
- trans-2-Chloromethylvinylboronic acid pinacol ester
- 2-Methyl-1-propenylboronic acid pinacol ester
- trans-1-Propenylboronic acid pinacol ester
- Allylboronic acid pinacol ester
- trans-Crotylboronic acid pinacol ester
- trans-2-Ethoxyvinylboronic acid pinacol ester
Uniqueness: trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester is unique due to the presence of a chlorine atom, which allows for additional functionalization through substitution reactions. This feature makes it a versatile intermediate in organic synthesis, providing opportunities for the creation of a wide range of derivatives .
Properties
IUPAC Name |
2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7,9H2,1-4H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBHADHHWPOFL-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151419 | |
Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126688-98-0 | |
Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126688-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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